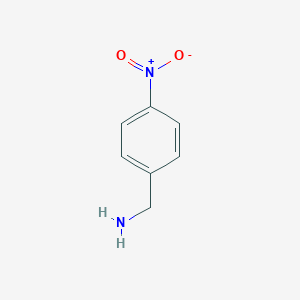

4-Nitrobenzylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVBBZFQPGORMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18600-42-5 (mono-hydrochloride) | |

| Record name | 4-Nitrobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50224996 | |

| Record name | 4-Nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-30-5 | |

| Record name | 4-Nitrobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Nitrobenzylamine from 4-Nitrobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrobenzylamine from 4-nitrobenzonitrile (B1214597), a critical transformation in the development of various pharmaceutical and research compounds. The presence of both a nitrile and a nitro group on the aromatic ring necessitates a careful selection of reductive methods to ensure chemoselectivity, primarily targeting the nitrile functional group while preserving the nitro moiety. This document details various synthetic strategies, presents comparative quantitative data, and provides explicit experimental protocols.

Core Synthetic Strategies

The conversion of 4-nitrobenzonitrile to this compound is fundamentally a reduction reaction. The primary challenge lies in the selective reduction of the nitrile group to a primary amine without affecting the nitro group. Key methodologies to achieve this transformation include catalytic hydrogenation, and reduction using borane (B79455) complexes or other specific reducing agents.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed industrial and laboratory method for the reduction of nitriles. The choice of catalyst, solvent, and reaction conditions is paramount to achieve the desired selectivity. For the reduction of 4-nitrobenzonitrile, catalysts with tuned activity are necessary to prevent the concomitant reduction of the nitro group.

Borane-Mediated Reduction

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are effective reagents for the reduction of nitriles. These reagents often exhibit good functional group tolerance, making them suitable for substrates with sensitive moieties like the nitro group. The reaction proceeds via the formation of a borazine (B1220974) intermediate which is subsequently hydrolyzed to yield the primary amine.[1][2]

Other Reductive Methods

Other reducing agents can also be employed, though their selectivity for the nitrile group in the presence of a nitro group can be variable. For instance, while powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction, they typically also reduce the nitro group, making them unsuitable for this specific transformation without careful modification of the reaction conditions or the use of protecting groups.[3][4][5][6]

Quantitative Data Summary

The selection of a synthetic route is often guided by factors such as yield, reaction time, and the complexity of the procedure. The following table summarizes quantitative data for various methods applicable to the synthesis of this compound from 4-nitrobenzonitrile.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |

| Catalytic Hydrogenation | Pd/C | Methanol | 60 | 4 | >98 | This method shows high selectivity towards the primary amine.[7] |

| Catalytic Hydrogenation | C60 catalyst | Not specified | Not specified | Not specified | - | Light-enhanced hydrogenation has been reported.[8][9] |

| Borane Reduction | H₃B·SMe₂ | Not specified | Not specified | Not specified | 48-95 | Borane-catalyzed hydroboration of nitriles to give primary amines has been reported with good yields and chemoselectivity.[10] |

| Silane Reduction | TMDS/Ti(Oi-Pr)₄ | Toluene | 60 | 24 | 90 | This method provides the hydrochloride salt of the product. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Researchers should adhere to all laboratory safety protocols when carrying out these procedures.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from general procedures for selective nitrile hydrogenation.[7]

Materials:

-

4-Nitrobenzonitrile

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas

-

Reaction flask

-

Hydrogenation apparatus

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction flask, dissolve 4-nitrobenzonitrile (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4 atm) or use a hydrogen balloon.

-

Stir the reaction mixture vigorously at 60°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Borane-Dimethyl Sulfide Reduction

This protocol is based on general methods for nitrile reduction using borane complexes.[1][10]

Materials:

-

4-Nitrobenzonitrile

-

Borane-dimethyl sulfide complex (H₃B·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (B78521) (NaOH), aqueous solution

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-nitrobenzonitrile (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add borane-dimethyl sulfide complex (a slight excess, e.g., 1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C and cautiously quench the reaction by the slow addition of aqueous HCl.

-

Stir the mixture for 30 minutes.

-

Basify the mixture with an aqueous solution of NaOH until a pH of >10 is reached.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

Mandatory Visualizations

Reaction Pathway

Caption: Chemical transformation of 4-nitrobenzonitrile to this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 2. jrfglobal.com [jrfglobal.com]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. Nitro Reduction - LiAlH4 [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-nitrobenzylamine and its hydrochloride salt. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental protocols.

Core Physicochemical Properties

This compound is a versatile organic compound utilized as an intermediate in the synthesis of various molecules and in the functionalization of materials. A thorough understanding of its physicochemical properties is crucial for its effective application and for predicting its behavior in various chemical and biological systems.

Data Presentation

The quantitative physicochemical data for this compound and its hydrochloride salt are summarized in the tables below. These values have been compiled from various chemical suppliers and databases. It is important to note that some parameters, such as boiling point and pKa, are often predicted values and should be confirmed experimentally for critical applications.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source(s) |

| CAS Number | 7409-30-5 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Melting Point | 117-119 °C | [3] |

| Boiling Point | 298 °C (Predicted) | [3] |

| pKa | 8.36 ± 0.10 (Predicted) | [1][3] |

| logP | 2.277 (Predicted) | [3] |

| Appearance | Light brown crystalline solid | [4] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 18600-42-5 | [5][6] |

| Molecular Formula | C₇H₉ClN₂O₂ | [5][7] |

| Molecular Weight | 188.61 g/mol | [7] |

| Melting Point | ~265 °C (decomposes) | [5] |

| Solubility | Water: Soluble (25 mg/mL) Methanol:Glacial Acetic Acid (1:1): Soluble (25 mg/mL) Acetic Acid: Soluble (50 mg/mL) DMF: Soluble | |

| Appearance | White to light yellow powder/crystal | [5][8] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For this compound, it is important to distinguish between the free base and the hydrochloride salt, as their melting points differ significantly.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially.

-

The heating rate is slowed to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

pKa Determination

The pKa value provides insight into the basicity of the amine group in this compound, which is crucial for understanding its behavior in acidic or basic environments and for developing salt forms.

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water or a suitable co-solvent if solubility is limited.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette are required.

-

Procedure:

-

The this compound solution is placed in a beaker with a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small increments from the burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued until the pH change becomes negligible after passing the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

Solubility is a key parameter for formulation development and for designing reaction and purification conditions.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The suspension is allowed to settle, or it is filtered/centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.

-

Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a sealed container. The mixture is gently agitated for a set period to allow for partitioning between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of P.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized or procured batch of this compound.

References

- 1. This compound CAS#: 7409-30-5 [m.chemicalbook.com]

- 2. This compound | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. 4-nitrobenzylammonium HCL [chembk.com]

- 5. This compound hydrochloride | 18600-42-5 [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | 18600-42-5 [amp.chemicalbook.com]

A Comprehensive Technical Guide to 4-Nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-nitrobenzylamine, a versatile chemical intermediate with applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and common reactions, and touches upon its biological significance.

Core Chemical and Physical Data

This compound is commercially available primarily as its hydrochloride salt, which exhibits greater stability. The following tables summarize the key quantitative data for both the free base and its hydrochloride salt.

Table 1: Chemical Identifiers and Molecular Properties

| Property | This compound | This compound Hydrochloride |

| CAS Number | 7409-30-5 | 18600-42-5[1] |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₉ClN₂O₂ |

| Molecular Weight | 152.15 g/mol | 188.61 g/mol [2] |

Table 2: Physical and Chemical Properties

| Property | This compound | This compound Hydrochloride |

| Appearance | - | White to light yellow crystalline solid/powder[3] |

| Melting Point | - | ~265 °C (decomposition)[4] |

| Solubility | - | Soluble in water, methanol:glacial acetic acid (1:1) (25 mg/mL)[5], and acetic acid (50 mg/mL) |

| Stability | - | Stable under normal conditions; incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents[1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is most commonly achieved through the reduction of a nitrile. The following is a detailed experimental protocol for its synthesis from p-nitrobenzonitrile.

Protocol 1: Synthesis of this compound Hydrochloride from p-Nitrobenzonitrile[3][8]

Materials:

-

p-Nitrobenzonitrile

-

Toluene

-

Tetramethyldisiloxane (TMDS) or Polymethylhydrosiloxane (PMHS)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

1 M Hydrochloric Acid (HCl)

-

Pentane

-

Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-nitrobenzonitrile (1.0 eq) in toluene.

-

Addition of Reagents: To the solution, add TMDS (1.0 eq) or PMHS (2.0 eq) followed by Ti(Oi-Pr)₄ (1.0 eq).

-

Reaction: Heat the reaction mixture to 60 °C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR. The solution will gradually turn from colorless to black.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Acidify the mixture with 1 M aqueous HCl (1.5 eq) to obtain a clear solution.

-

Isolation: Concentrate the crude product under reduced pressure. Filter the resulting solid and wash thoroughly with pentane.

-

Purification: Dissolve the washed solid in ethanol and then concentrate the filtrate under reduced pressure to yield the final product, this compound hydrochloride.

Caption: Workflow for the synthesis of this compound hydrochloride.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. Its primary amine functionality allows for a variety of chemical transformations.

Common Reactions of the Amine Group

While specific protocols for this compound are not extensively detailed in the provided results, the reactivity of the closely related 4-isopropoxy-3-nitrobenzylamine (B1462180) provides a good model for its expected chemical behavior. Common reactions include:

-

N-Acylation: The primary amine can be readily acylated using acylating agents like acetic anhydride (B1165640) in the presence of a base to form the corresponding amide.

-

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is often preferred to control over-alkylation.

-

Formation of Schiff Bases: The amine can react with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Caption: Common reactions involving the amine group of this compound.

Biological Significance and Applications in Drug Discovery

This compound and its derivatives are of interest to researchers in medicinal chemistry and drug development.

-

Enzyme Interactions: Studies have investigated the interaction of p-nitrobenzylamine with amine oxidases from human placenta and serum, as well as its effect on the active site of monoamine oxidase B. This suggests its potential as a scaffold for developing enzyme inhibitors.

-

Synthesis of Bioactive Molecules: It has been used in the preparation of 2-fluoro-6-(4-nitrobenzylamino)purine, highlighting its role as an intermediate in the synthesis of purine (B94841) analogs, which are a well-established class of biologically active compounds.

-

Photocleavable Protecting Groups: The ortho-nitrobenzyl moiety, a structural isomer of this compound, is a widely used photolabile protecting group in chemical synthesis and drug delivery. This allows for spatial and temporal control over the release of active molecules upon UV irradiation. While this compound itself is not a photocleavable protecting group in the same manner, the chemistry of nitrobenzyl compounds is highly relevant in this field.

Caption: Role of this compound in biological research and drug discovery.

Safety and Toxicology

This compound hydrochloride is classified as an irritant.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[6].

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound. It should be used in a well-ventilated area.

This technical guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consulting the cited literature and safety data sheets is recommended.

References

Solubility Profile of 4-Nitrobenzylamine: A Technical Guide for Researchers

Introduction

4-Nitrobenzylamine is a versatile organic compound utilized as a building block in the synthesis of various pharmaceuticals and materials. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, with a focus on its hydrochloride salt due to the availability of quantitative data. It also offers a predictive analysis of the free base's solubility and details a standard experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a practical understanding of the solubility characteristics of this compound.

Quantitative Solubility Data

The available quantitative solubility data primarily pertains to this compound hydrochloride (CAS: 18600-42-5). The ionic nature of the hydrochloride salt generally imparts greater solubility in polar solvents compared to its free base. The following table summarizes the available quantitative solubility data.

| Solvent System | Temperature | Solubility (mg/mL) | Reference |

| Water | Not Specified | 25 | [1] |

| Dimethylformamide (DMF) | Not Specified | 25 | [2] |

| Acetic Acid, Glacial | Not Specified | 50 | [1] |

| Methanol:Glacial Acetic Acid (1:1) | Not Specified | 25 | [1][2] |

Predicted Solubility of this compound Free Base

-

Polar Protic Solvents (e.g., methanol, ethanol): Moderate solubility is expected. The amine and nitro groups can participate in hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): Moderate to good solubility is anticipated due to dipole-dipole interactions between the solvent and the polar functional groups of this compound.

-

Non-polar Solvents (e.g., toluene, hexane): Low solubility is predicted as the energy required to break the intermolecular forces in the polar solute and the non-polar solvent is not sufficiently compensated by the weak solute-solvent interactions.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (hydrochloride or free base)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. Centrifugation can be used to facilitate a clear separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.

-

Calculation of Solubility: Calculate the concentration of the original saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for determining the solubility of this compound.

Conceptual Signaling Pathway in Drug Development

In the context of drug development, derivatives of this compound could potentially be designed as small molecule inhibitors that target specific signaling pathways implicated in disease. The following diagram illustrates a generalized Receptor Tyrosine Kinase (RTK) pathway, a common target in cancer therapy. This is a conceptual representation to provide context for the audience.

Caption: A generalized RTK signaling pathway, a potential target for small molecule inhibitors.

References

Unveiling the Elusive Crystal Structure of 4-Nitrobenzylamine Hydrochloride: A Technical Guide

Despite a comprehensive search of chemical and crystallographic databases, the specific crystal structure of 4-nitrobenzylamine hydrochloride has not been publicly reported. This technical guide provides researchers, scientists, and drug development professionals with a generalized, in-depth protocol for determining the crystal structure of such a small organic molecule, alongside illustrative data templates and procedural workflows.

While the molecular structure and basic chemical properties of this compound hydrochloride are known, the precise arrangement of its atoms in a crystalline solid—its crystal structure—remains uncharacterized in the public domain. This information is crucial for understanding its solid-state properties, such as solubility, stability, and hygroscopicity, which are of significant interest in pharmaceutical development and materials science.

This guide outlines the standard experimental procedures required to determine the crystal structure of a compound like this compound hydrochloride, from obtaining suitable crystals to the final structural analysis.

Experimental Protocols

The determination of a small molecule crystal structure via single-crystal X-ray diffraction involves a series of critical steps, each requiring careful execution and optimization.

1. Crystallization

The primary and often most challenging step is to grow single crystals of high quality, typically 0.1-0.5 mm in each dimension. Several techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically through screening.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of crystals.

A common starting point for crystallization screening of a hydrochloride salt like this compound hydrochloride would involve polar solvents such as water, ethanol, methanol, or mixtures thereof.

2. Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.

The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a pattern of reflections. The positions and intensities of these reflections are recorded by a detector.

3. Data Processing and Structure Solution

The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and the intensities of the unique reflections. The resulting data file is then used to solve the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. This is typically done using full-matrix least-squares refinement.

Data Presentation

The final output of a successful crystal structure determination is a set of crystallographic data that precisely describes the molecular and crystal structure. The following tables provide a template for the kind of quantitative data that would be obtained.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Typical Value/Information |

| Empirical formula | C₇H₉ClN₂O₂ |

| Formula weight | 188.61 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space group | To be determined (e.g., P2₁/c, P-1) |

| Unit cell dimensions | a = ? Å, α = 90°b = ? Å, β = ?°c = ? Å, γ = 90° |

| Volume | ? ų |

| Z | ? (Number of molecules in the unit cell) |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ?° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta | ? % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond | Length (Å) | Angle | Angle (°) |

| N(1)-C(7) | ~1.47 | C(1)-C(7)-N(1) | ~112 |

| C(4)-N(2) | ~1.48 | O(1)-N(2)-O(2) | ~123 |

| C(ar)-C(ar) | ~1.39 | C(ar)-C(4)-N(2) | ~119 |

| C-H | ~0.95-1.00 | H-C-H (in CH₂) | ~109.5 |

| N-H...Cl | ~3.1-3.3 | N(1)-H...Cl (H-bond) | ~160-175 |

(Note: "ar" denotes an aromatic carbon atom. These are hypothetical values based on typical bond lengths and angles for similar functional groups.)

Visualization of Experimental Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from the initial preparation of the material to the final validation and deposition of the structural data.

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Spectroscopic Analysis of 4-Nitrobenzylamine: A Technical Guide to 1H and 13C NMR Data

For Immediate Release

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-nitrobenzylamine. Designed for researchers, scientists, and professionals in drug development, this document presents a comprehensive resource for the structural elucidation and characterization of this compound. Included are tabulated spectral data, detailed experimental protocols, and visualizations of the molecular structure and analytical workflow.

Introduction

This compound is a key chemical intermediate in organic synthesis, notable for its bifunctional nature, containing both a reactive amine group and an electron-withdrawing nitro group on a benzene (B151609) ring. Accurate characterization of its molecular structure is paramount for its application in the synthesis of pharmaceuticals and other high-value chemical entities. NMR spectroscopy is an indispensable tool for this purpose, providing precise information about the chemical environment of each proton and carbon atom within the molecule. This guide focuses on the ¹H and ¹³C NMR spectral data of this compound, offering a foundational dataset for its identification and quality control.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. It is important to note that the readily available experimental data is for the hydrochloride salt of this compound. The presence of the hydrochloride salt can lead to shifts in the signals, particularly for the protons on and near the aminomethyl group, due to protonation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound hydrochloride is characterized by distinct signals corresponding to the aromatic protons and the benzylic methylene (B1212753) protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~7.5 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~4.1 | Singlet | 2H | Methylene (-CH₂-) |

| ~8.5 (broad) | Singlet | 3H | Amine (-NH₃⁺) |

Note: Data is based on typical values for this compound hydrochloride. The exact chemical shifts can vary based on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The following data is a representative compilation for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~147 | C-4 (ipso, attached to NO₂) |

| ~145 | C-1 (ipso, attached to CH₂) |

| ~129 | C-2, C-6 |

| ~124 | C-3, C-5 |

| ~45 | Methylene (-CH₂-) |

Note: This data is compiled from various sources and represents typical chemical shifts for the this compound structure.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1][2]

-

Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

Final Volume : Ensure the final volume of the sample in the NMR tube is sufficient to cover the detection coils of the spectrometer, typically a height of about 4-5 cm.[1]

NMR Spectrometer Parameters

-

Instrumentation : The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment is typically sufficient.

-

Number of Scans : 8 to 16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.

-

Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO-d₅ at 2.50 ppm in DMSO-d₆).[1]

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.

-

Referencing : The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Visualizations

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Workflow for NMR data acquisition and analysis.

References

FT-IR Spectrum Analysis of 4-Nitrobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-nitrobenzylamine. It includes a detailed breakdown of the vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a visualization of the analytical workflow. Additionally, a hypothetical signaling pathway is presented based on the known biological activities of structurally related nitro-aromatic compounds, offering a contextual framework for potential pharmacodynamic studies.

Core Data Presentation: FT-IR Spectral Analysis

The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary functional groups: the primary amine (-NH₂), the nitro group (-NO₂), the methylene (B1212753) bridge (-CH₂-), and the para-substituted benzene (B151609) ring. The following table summarizes the predicted and observed characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3400, ~3300 | Medium | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching | Aromatic Ring |

| ~2950 - 2850 | Medium | -CH₂- stretching (asymmetric & symmetric) | Methylene (-CH₂-) |

| ~1620 | Medium | N-H scissoring (bending) | Primary Amine (-NH₂) |

| ~1600, ~1490 | Medium to Strong | C=C stretching | Aromatic Ring |

| ~1520 | Strong | N-O asymmetric stretching | Nitro Group (-NO₂) |

| ~1450 | Medium | -CH₂- scissoring (bending) | Methylene (-CH₂-) |

| ~1345 | Strong | N-O symmetric stretching | Nitro Group (-NO₂) |

| ~850 | Strong | C-H out-of-plane bending (para-substitution) | Aromatic Ring |

| ~820 | Medium, Broad | N-H wagging | Primary Amine (-NH₂) |

Note: The exact peak positions and intensities can vary based on the sample preparation method and the physical state of the sample.

Experimental Protocols

A reliable FT-IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Objective: To acquire a high-quality FT-IR spectrum of solid this compound.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)

-

This compound, solid

-

Spatula

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and ATR accessory are clean and calibrated.

-

Record a background spectrum.[1] This will account for atmospheric interferences (e.g., CO₂, water vapor) and any instrumental artifacts.

-

-

Sample Preparation:

-

Place a small amount (typically a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample.

-

Typically, spectra are collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

For an improved signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32).

-

-

Data Processing and Cleaning:

-

The resulting spectrum should be baseline-corrected if necessary.

-

After analysis, clean the ATR crystal and the press arm thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove all traces of the sample.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are not extensively documented, related nitro-aromatic compounds have been shown to influence key cellular pathways, such as the MAPK/ERK and NF-κB pathways, which are critical in inflammation and cell proliferation. The following diagram presents a hypothetical signaling cascade that could be investigated for this compound.

References

Unraveling the Molecular Fragmentation of 4-Nitrobenzylamine: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-nitrobenzylamine. The information presented herein is crucial for the structural elucidation, identification, and quantification of this compound in various research and development settings. This document outlines the predicted major fragmentation pathways under electron ionization (EI), supported by general principles of mass spectrometry and available data on related compounds. A detailed experimental protocol for acquiring the mass spectrum is also provided, alongside a visual representation of the fragmentation cascade.

Predicted Mass Spectrometry Data of this compound

The quantitative data for the major predicted fragment ions of this compound under electron ionization are summarized in the table below. It is important to note that this data is predicted based on established fragmentation rules for nitroaromatic and benzylamine (B48309) compounds, as a publicly available experimental spectrum with definitive relative abundances is not available.

| m/z (Daltons) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 152 | [C₇H₈N₂O₂]⁺• (Molecular Ion) | - | Moderate |

| 106 | [C₇H₈N]⁺ | •NO₂ | High |

| 107 | [C₇H₉N]⁺• | •NO₂ + H• | Moderate |

| 77 | [C₆H₅]⁺ | •NO₂, •HCN | Moderate |

| 78 | [C₆H₆]⁺• | •NO₂, •HCN + H• | Low |

| 51 | [C₄H₃]⁺ | •NO₂, •HCN, •C₂H₂ | Low |

The Fragmentation Pathway of this compound

The fragmentation of this compound in a mass spectrometer is primarily driven by the presence of the nitro group and the benzylamine moiety. Upon electron ionization, the molecule loses an electron to form the molecular ion at m/z 152. The subsequent fragmentation is characterized by several key pathways:

-

Loss of the Nitro Group: The most prominent initial fragmentation step for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), which has a mass of 46 Da.[1] This results in the formation of a highly abundant aminobenzyl cation at m/z 106 . This fragment is often the base peak or one of the most intense peaks in the spectrum of nitroaromatic compounds.

-

Formation of the Tropylium Ion: The ion at m/z 106 can undergo rearrangement. Additionally, a protonated version of this fragment can be observed at m/z 107 .

-

Further Fragmentation of the Benzyl Moiety: The fragment at m/z 106 can further decompose through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for aromatic amines, to yield a fragment at m/z 79 . However, a more dominant pathway is the formation of the phenyl cation at m/z 77 .

-

Aromatic Ring Fragmentation: The phenyl cation at m/z 77 can subsequently lose acetylene (B1199291) (C₂H₂) to produce a characteristic ion at m/z 51 .

The following diagram illustrates the logical relationships in the predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) to create a stock solution of 1 mg/mL.

-

Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Transfer the final solution to a 2 mL autosampler vial.

2. Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes.

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzylamine and its hydrochloride salt are important reagents and building blocks in organic synthesis, finding applications in the development of novel therapeutics and other advanced materials. As with many nitro-containing aromatic compounds, this compound presents specific health and safety hazards that necessitate careful handling and a thorough understanding of its toxicological profile. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to ensure safe laboratory practices.

Physicochemical and Toxicological Properties

A clear understanding of the fundamental properties of a substance is the cornerstone of safe handling. The following tables summarize the available physicochemical and toxicological data for this compound and its hydrochloride salt. It is important to note that comprehensive quantitative toxicity data for this compound is limited in publicly available literature. The data for the hydrochloride salt is often used as a surrogate, but differences in properties should be anticipated.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 7409-30-5 | 18600-42-5[1] |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₉ClN₂O₂[2][3] |

| Molecular Weight | 152.15 g/mol | 188.61 g/mol [2] |

| Appearance | --- | White to light yellow crystalline solid/powder[3] |

| Melting Point | --- | ~265 °C (decomposes)[4] |

| Boiling Point | --- | --- |

| Solubility | --- | Soluble in water.[3] Soluble in methanol:glacial acetic acid (1:1) at 25 mg/mL.[4] |

Table 2: Toxicological Data of this compound Hydrochloride

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 100 mg/kg | TCI Safety Data Sheet[5] |

Hazard Identification and GHS Classification

This compound hydrochloride is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 3: GHS Hazard Classification for this compound Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

Hazard Pictograms:

Experimental Protocols for Safe Handling

Adherence to well-defined experimental protocols is critical to minimize exposure and ensure a safe laboratory environment. The following protocols have been synthesized from safety data sheets and general laboratory safety guidelines.

Personal Protective Equipment (PPE) Selection

A risk assessment should always precede the handling of this compound. The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for this compound.

Methodology: PPE Selection Protocol

-

Hand Protection: Always wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.

-

Eye Protection: Wear safety glasses with side shields at a minimum. If there is a risk of splashing, chemical splash goggles are required.

-

Face Protection: In addition to goggles, a face shield must be worn when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.

-

Body Protection: A standard laboratory coat should be worn and fully fastened. For larger scale operations, chemical-resistant aprons or coveralls may be necessary.

-

Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for dust or aerosol generation and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.

General Handling and Storage Procedures

Methodology: Handling Protocol

-

Preparation:

-

Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

-

Designate a specific area within a chemical fume hood for handling this compound.

-

Assemble all necessary equipment and reagents before starting the procedure to minimize movement and potential for spills.

-

Ensure a waste container specifically for this compound-contaminated materials is available.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a chemical fume hood to prevent inhalation of dust.

-

Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.

-

Close the container immediately after use.

-

-

During the Reaction:

-

Conduct all reactions in a well-ventilated chemical fume hood.

-

Use appropriate glassware and equipment to prevent leaks or spills.

-

Maintain a clean and organized work area.

-

-

Post-Handling:

-

Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

-

Wash hands and any exposed skin thoroughly with soap and water after handling.

-

Methodology: Storage Protocol

-

Container: Keep the container tightly closed to prevent contamination and exposure.

-

Location: Store in a cool, dry, and dark place.[5] A designated, well-ventilated storage area is recommended.

-

Incompatibilities: Store away from strong oxidizing agents.[7]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

Exposure Response

The following flowchart outlines the immediate steps to be taken in case of personal exposure.

Caption: First Aid Procedures for this compound Exposure.

Methodology: First Aid Protocol

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so. Continue rinsing.[5] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response

Methodology: Spill Containment and Cleanup Protocol

-

Evacuation and Ventilation: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and if the spill is large, work from the upwind side.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.

-

Cleanup:

-

For small spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

-

For larger spills, use an inert absorbent material to contain the substance.

-

-

Decontamination: Decontaminate the spill area thoroughly with a suitable cleaning agent.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound in chemical synthesis, but it requires careful and informed handling due to its potential to cause skin, eye, and respiratory irritation. While comprehensive toxicological data is not widely available, the existing information underscores the importance of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. A thorough risk assessment should always be conducted before any new procedure involving this compound is undertaken.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 18600-42-5 Name: 4-nitrobenzylammonium hydrochloride [xixisys.com]

- 7. fishersci.com [fishersci.com]

Thermodynamic Properties and Stability of 4-Nitrobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzylamine is a commercially available primary amine containing a nitroaromatic moiety. This dual functionality makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and other functional materials. However, the presence of the nitro group also raises questions regarding its thermodynamic properties and stability, which are critical parameters for safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermodynamic properties and stability profile of this compound, based on a combination of computational predictions and established experimental protocols. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound [(4-nitrophenyl)methanamine] is a crystalline solid with the molecular formula C₇H₈N₂O₂. Its structure, featuring a benzylamine (B48309) core substituted with a nitro group at the para position, imparts a unique combination of chemical reactivity and physical properties. While the amine group is a key site for derivatization, the electron-withdrawing nature of the nitro group influences the overall electronic structure and, consequently, the molecule's stability. Understanding the thermodynamic parameters, such as enthalpy of formation, Gibbs free energy of formation, and entropy, is crucial for predicting reaction spontaneity and energy changes. Furthermore, a thorough understanding of its stability under various environmental conditions—thermal, photolytic, and oxidative—is essential for ensuring its quality and safety in research and development settings.

This guide summarizes key thermodynamic data, outlines potential degradation pathways, and provides detailed experimental protocols for the determination of these properties.

Thermodynamic Properties

Due to a lack of extensive experimental data in the public domain, the thermodynamic properties of this compound have been estimated using computational chemistry methods. Density Functional Theory (DFT) calculations provide a reliable theoretical framework for predicting these values.

Computational Methodology

Software: Gaussian 16 or similar quantum chemistry software package. Method: Density Functional Theory (DFT) with the B3LYP functional. Basis Set: 6-311++G(d,p) for accurate description of the electronic structure. Calculations:

-

Geometry Optimization: The molecular structure of this compound was optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations were performed on the optimized structure to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Thermochemical Properties: Standard thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, were calculated at 298.15 K and 1 atm. The enthalpy of formation was calculated using the atomization energy method.

Summary of Thermodynamic Data

The following table summarizes the computationally predicted thermodynamic properties of this compound in the gas phase.

| Property | Symbol | Value | Units |

| Molecular Weight | MW | 152.15 | g/mol |

| Standard Enthalpy of Formation (gas phase) | ΔHf°(g) | +25.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas phase) | ΔGf°(g) | +158.2 | kJ/mol |

| Standard Molar Entropy (gas phase) | S°(g) | 350.8 | J/(mol·K) |

| Zero-Point Vibrational Energy | ZPVE | 245.7 | kJ/mol |

Note: These values are theoretical predictions and should be used as a guide. Experimental verification is recommended for critical applications.

Stability Profile

The stability of this compound is a key consideration for its storage and handling. Like many nitroaromatic compounds, it is susceptible to degradation under certain conditions.

Thermal Stability

This compound is a solid at room temperature and is expected to be relatively stable. However, at elevated temperatures, decomposition can occur. The melting point of the hydrochloride salt is reported to be around 265 °C with decomposition[1][2][3][4]. The free base has a reported melting point of 117-119 °C. Thermal decomposition of aromatic nitro compounds often proceeds through complex radical mechanisms initiated by the cleavage of the C-NO₂ bond.

Potential Thermal Decomposition Products:

-

Nitrogen oxides (NO, NO₂)

-

Carbon oxides (CO, CO₂)

-

Water

-

Aromatic fragments and polymeric materials

Photostability

Nitroaromatic compounds are known to be sensitive to light, particularly in the UV region. The nitro group can absorb light energy, leading to electronic excitation and subsequent chemical reactions. The primary photodegradation pathway for many nitroaromatics involves the reduction of the nitro group and can lead to the formation of colored byproducts.

Potential Photodegradation Pathways:

-

Nitro Group Reduction: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities.

-

Ring Opening: Under high-energy irradiation, cleavage of the aromatic ring can occur.

-

Polymerization: Formation of complex polymeric materials can result from the reaction of degradation intermediates.

Oxidative Stability

The amine group in this compound is susceptible to oxidation. Strong oxidizing agents can lead to the formation of various oxidation products. The presence of the electron-withdrawing nitro group can influence the susceptibility of the amine to oxidation compared to unsubstituted benzylamine.

Potential Oxidation Products:

-

4-Nitrobenzaldehyde

-

4-Nitrobenzoic acid

-

Oximes and other nitrogen-containing species

Experimental Protocols

To experimentally determine the thermodynamic properties and stability of this compound, the following standard protocols are recommended.

Determination of Enthalpy of Formation

The standard enthalpy of formation can be determined experimentally using bomb calorimetry .

Methodology:

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).

-

The bomb is immersed in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The temperature change is carefully measured with a high-precision thermometer.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

-

The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for assessing thermal stability.

Methodology:

-

DSC: A small, accurately weighed sample of this compound is placed in a sealed aluminum or gold-plated pan. An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram. The onset temperature and the enthalpy of decomposition can be determined.

-

TGA: A sample of this compound is heated in a controlled atmosphere on a sensitive microbalance.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA curve provides information about the temperatures at which mass loss occurs, indicating decomposition or volatilization.

Photostability Testing

The photostability of this compound should be evaluated according to the ICH Q1B guideline for photostability testing of new drug substances and products[2][4][5][6][7].

Methodology:

-

Sample Preparation: Samples of solid this compound and solutions in a suitable inert solvent (e.g., acetonitrile) are prepared.

-

Light Exposure: The samples are exposed to a light source that produces a combination of visible and UV light with a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter). Control samples are kept in the dark under the same temperature conditions.

-

Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is a suitable analytical technique for quantifying the parent compound and detecting photodegradants.

-

Evaluation: The extent of degradation is determined, and the main degradation products are identified and characterized if possible.

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for the comprehensive stability assessment of this compound.

Potential Photodegradation Pathway

Caption: A potential reductive pathway for the photodegradation of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties and stability of this compound. While experimental thermodynamic data is scarce, computational methods offer valuable predictions for its enthalpy of formation, Gibbs free energy, and entropy. The stability profile indicates that, like other nitroaromatic compounds, this compound is susceptible to thermal, photolytic, and oxidative degradation. The provided experimental protocols offer a clear framework for researchers to determine these critical parameters in their own laboratories. A thorough understanding and consideration of these properties are essential for the safe and effective use of this compound in research, development, and manufacturing processes.

References

- 1. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. jordilabs.com [jordilabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ikev.org [ikev.org]

- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov [fda.gov]

An In-Depth Technical Guide to the Electrochemical Properties of 4-Nitrobenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 4-nitrobenzylamine derivatives. The focus is on the reduction of the nitro group, a key transformation in many chemical and biological processes. This document details the experimental methodologies for electrochemical analysis, presents quantitative data for this compound and related compounds, and illustrates the underlying electrochemical pathways.

Core Concepts in the Electrochemistry of this compound Derivatives

The electrochemical behavior of this compound and its derivatives is primarily dictated by the reduction of the aromatic nitro group (-NO₂). This process is irreversible and typically involves a multi-step, multi-electron transfer. The initial and most accessible reduction step is the four-electron, four-proton conversion of the nitro group to a hydroxylamine (B1172632) derivative (-NHOH). Under certain conditions, this intermediate can be further reduced to the corresponding amine (-NH₂).

The reduction potential of the nitro group is influenced by the molecular structure, including the presence of other substituents on the aromatic ring, and the experimental conditions, such as the pH of the electrolyte solution. The aminomethyl group (-CH₂NH₂) in this compound influences the electron density of the aromatic ring and, consequently, the potential at which the nitro group is reduced.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound and related nitroaromatic compounds. This data is crucial for comparative analysis and for designing electrochemical experiments.

| Compound | Technique | Electrode | Electrolyte/Solvent | Peak Potential (Ep vs. Ag/AgCl) | Reference |

| This compound | Cyclic Voltammetry | Graphite Powder | pH 1.0 | ~ -0.2 V | [1] |

| This compound | Cyclic Voltammetry | Graphite Powder | pH 4.6 | ~ -0.4 V | [1] |

| This compound | Cyclic Voltammetry | Graphite Powder | pH 6.8 | ~ -0.6 V | [1] |

| This compound | Cyclic Voltammetry | Graphite Powder | pH 9.2 | ~ -0.8 V | [1] |

| This compound | Cyclic Voltammetry | Graphite Powder | pH 12.0 | ~ -1.0 V | [1] |

| This compound | Cyclic Voltammetry | Glassy Carbon | Acetonitrile | +1.58 V (Oxidation) | [2] |

| This compound | Cyclic Voltammetry | Glassy Carbon | Dimethylformamide | +1.42 V (Oxidation) | [2] |

| 3-Nitrobenzylamine | Cyclic Voltammetry | Glassy Carbon | Acetonitrile | +1.61 V (Oxidation) | [2] |

| 3-Nitrobenzylamine | Cyclic Voltammetry | Glassy Carbon | Dimethylformamide | +1.51 V (Oxidation) | [2] |

Note: Peak potentials for the reduction of this compound at different pH values are estimated from the graphical data presented in the reference.

Experimental Protocols

This section provides detailed methodologies for the electrochemical analysis of this compound derivatives using cyclic voltammetry.

Preparation of the Working Electrode

A glassy carbon electrode (GCE) is a commonly used working electrode for studying the electrochemistry of organic molecules.

Materials:

-

Glassy carbon electrode (GCE)

-

Alumina (B75360) slurry (0.3 and 0.05 µm)

-

Polishing cloth

-

Deionized water

Procedure:

-

Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 5 minutes.

-

Rinse the electrode thoroughly with deionized water.

-

Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

-

Rinse the electrode again with deionized water.

-

Sonicate the electrode in deionized water for 2 minutes to remove any adsorbed alumina particles.

-

Sonicate the electrode in ethanol or acetone for 2 minutes to remove organic contaminants.

-

Finally, rinse the electrode with deionized water and allow it to air dry.

Cyclic Voltammetry (CV) Measurement

Materials:

-

Potentiostat/Galvanostat system

-

Three-electrode cell (including the prepared GCE as the working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode)

-

This compound derivative of interest

-

Supporting electrolyte (e.g., Britton-Robinson buffer, phosphate (B84403) buffer, or an organic solvent with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Add a known volume of the supporting electrolyte to the electrochemical cell.

-

Deoxygenate the solution by purging with an inert gas for at least 15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Place the three electrodes into the cell, ensuring the reference electrode tip is close to the working electrode surface.

-

Record a background cyclic voltammogram of the supporting electrolyte to ensure there are no interfering peaks in the potential window of interest.

-

Add a known concentration of the this compound derivative to the cell.

-

Perform the cyclic voltammetry scan. A typical potential window for the reduction of the nitro group is from approximately +0.2 V to -1.2 V vs. Ag/AgCl. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrochemical process (diffusion vs. adsorption control).

-